N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 912766-38-2
VCID: VC5229669
InChI: InChI=1S/C19H15N3O3S/c1-10-7-8-11(2)16-15(10)21-19(26-16)20-14(23)9-22-17(24)12-5-3-4-6-13(12)18(22)25/h3-8H,9H2,1-2H3,(H,20,21,23)
SMILES: CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C19H15N3O3S
Molecular Weight: 365.41

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide

CAS No.: 912766-38-2

Cat. No.: VC5229669

Molecular Formula: C19H15N3O3S

Molecular Weight: 365.41

* For research use only. Not for human or veterinary use.

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide - 912766-38-2

Specification

CAS No. 912766-38-2
Molecular Formula C19H15N3O3S
Molecular Weight 365.41
IUPAC Name N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Standard InChI InChI=1S/C19H15N3O3S/c1-10-7-8-11(2)16-15(10)21-19(26-16)20-14(23)9-22-17(24)12-5-3-4-6-13(12)18(22)25/h3-8H,9H2,1-2H3,(H,20,21,23)
Standard InChI Key UAJMYRMEDRDMQO-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Introduction

Molecular Formula:

C18_{18}H15_{15}N3_{3}O3_{3}S

Synthesis

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide can be achieved through a multistep reaction sequence. The general approach involves:

  • Preparation of 4,7-Dimethylbenzothiazole:

    • Starting from 4,7-dimethylaniline and reacting with sulfur and carbon disulfide under oxidative conditions to form the benzothiazole core.

  • Formation of Isoindoline-Dione Derivative:

    • Phthalic anhydride reacts with ammonia or primary amines to yield isoindoline-dione intermediates.

  • Coupling Reaction:

    • The benzothiazole derivative is acylated with the isoindoline-dione intermediate using reagents such as acetic anhydride or carbodiimides (e.g., DCC) to form the final amide bond.

Analytical Confirmation:

The synthesized compound can be characterized by:

  • NMR Spectroscopy (¹H and ¹³C): Identifying chemical shifts corresponding to aromatic hydrogens and amide protons.

  • Mass Spectrometry (MS): Confirming molecular weight.

  • Infrared Spectroscopy (IR): Detecting characteristic amide (C=O stretch ~1650 cm1^{-1}) and aromatic functional groups.

Molecular Docking Studies

Computational studies can provide insights into the binding affinity of this compound with biological targets such as kinases or receptors. For instance:

  • Docking against cancer-related proteins could reveal interactions stabilizing the active site.

Applications

This compound's unique structure makes it a candidate for:

  • Pharmaceutical Research: As a lead molecule for anticancer or antimicrobial agents.

  • Material Science: Its electronic properties may find applications in organic semiconductors or dyes.

Challenges:

  • Limited experimental data on its bioactivity.

  • Synthesis may require optimization for higher yields and purity.

Future Directions:

  • Conducting in vitro and in vivo biological assays to evaluate pharmacological properties.

  • Exploring derivatives by modifying substituents on the benzothiazole or isoindoline-dione rings for enhanced activity.

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